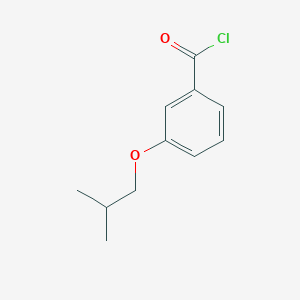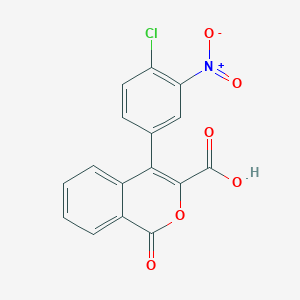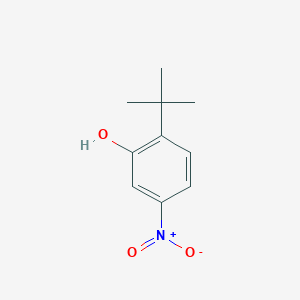
3-Isobutoxybenzoyl chloride
Vue d'ensemble
Description
3-Isobutoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It has an average mass of 212.673 Da and a monoisotopic mass of 212.060410 Da . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl group (a benzene ring attached to a carbonyl group) and an isobutoxy group (an isobutyl group attached to an oxygen atom) linked by a chloride .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 287.7±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 107.2±20.3 °C .Applications De Recherche Scientifique
Synthesis of Novel Compounds
3-Isobutoxybenzoyl chloride has been utilized in the synthesis of various novel chemical compounds. For example, it has been used in the reaction with 3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones to produce new compounds characterized by various spectroscopic techniques. These compounds have been investigated for their acidity in different solvents and molecular structures (Yüksek et al., 2008).
Development of Polymeric Materials
In polymer science, derivatives of this compound have been used in the synthesis of linear and branched poly(3-hydroxybenzoates). This research has explored different methods for polymer synthesis, yielding materials with varying properties like solubility, molecular weights, and crystallinity (Kricheldorf et al., 1982).
Application in Organic Electronics
Research in organic electronics has explored the use of this compound derivatives in the fabrication of bulk heterojunction photovoltaic devices. The compounds have been used as electron acceptor materials, significantly improving the performance and efficiency of these devices (Stylianakis et al., 2012).
Investigation in Organic Chemistry Reactions
The compound has been involved in organic chemistry studies, such as the investigation of solvolysis reactions in microemulsions. This includes studying the kinetics and mechanisms of solvolysis of benzoyl halides in various solvents, contributing to a deeper understanding of these chemical processes (Fernández et al., 2003).
Use in Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used for the determination of hydroxyl groups in compounds. This method involves colorimetric analysis after the removal of excess acid chloride, demonstrating its utility in semi-micro analysis of hydroxyl groups (Han, 1967).
Propriétés
IUPAC Name |
3-(2-methylpropoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEIEHVQQRRKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dianiline](/img/structure/B3137805.png)



![1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3137837.png)





![6-[(4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-yl)amino]hexanoic acid](/img/structure/B3137868.png)
